Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
This compound is a derivative of benzo[b]thiophene-diaryl urea . It has been synthesized as part of a series of compounds with potential anticancer effects . The compound has been evaluated for its antiproliferative activities against HT-29 and A549 cancer cell lines .
Synthesis Analysis
The synthesis of this compound involves a hybrid pharmacophore approach . This approach combines two or more distinct pharmacophore subunits present in the structures of two or more known bioactive derivatives .Molecular Structure Analysis
The molecular structure of this compound is based on the benzo[b]thiophene-diaryl urea scaffold . This scaffold is known for its binding ability to a variety of enzymes and receptors in biological systems .Scientific Research Applications
1. Application in Medicinal Chemistry
- Summary : This compound has been synthesized and evaluated for its affinity towards 5-HT1A receptors . The influence of arylpiperazine moiety and benzo[b]thiophen ring substitutions on binding affinity was studied .
- Methods : The compound was synthesized and its binding affinity towards 5-HT1A receptors was evaluated . The influence of arylpiperazine moiety and benzo[b]thiophen ring substitutions on binding affinity was studied .
- Results : The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .
2. Application in Anti-tubercular Potential
- Summary : The compound has been synthesized and evaluated for its anti-tubercular potential .
- Methods : The compound was synthesized and its anti-tubercular potential was evaluated .
- Results : Certain analogues of the compound showed potent anti-tubercular activity .
3. Application in Anti-tubercular Activity
- Summary : The compound has been designed, synthesized, and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods : The compound was designed, synthesized, and its anti-tubercular activity was evaluated .
- Results : The results of this study are not specified in the source .
4. Application in Depression Treatment
- Summary : This compound has been synthesized and evaluated for its affinity towards 5-HT1A receptors . The influence of arylpiperazine moiety and benzo[b]thiophen ring substitutions on binding affinity was studied .
- Methods : The compound was synthesized and its binding affinity towards 5-HT1A receptors was evaluated . The influence of arylpiperazine moiety and benzo[b]thiophen ring substitutions on binding affinity was studied .
- Results : The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .
5. Application in Anti-tubercular Potential
- Summary : The compound has been synthesized and evaluated for its anti-tubercular potential .
- Methods : The compound was synthesized and its anti-tubercular potential was evaluated .
- Results : Certain analogues of the compound showed potent anti-tubercular activity .
6. Application in Anti-tubercular Activity
- Summary : The compound has been designed, synthesized, and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods : The compound was designed, synthesized, and its anti-tubercular activity was evaluated .
- Results : The results of this study are not specified in the source .
4. Application in Depression Treatment
- Summary : This compound has been synthesized and evaluated for its affinity towards 5-HT1A receptors . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied .
- Methods : The compound was synthesized and its binding affinity towards 5-HT1A receptors was evaluated . The influence of arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied .
- Results : The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .
5. Application in Anti-tubercular Potential
- Summary : The compound has been synthesized and evaluated for its anti-tubercular potential .
- Methods : The compound was synthesized and its anti-tubercular potential was evaluated .
- Results : Certain analogues of the compound showed potent anti-tubercular activity .
6. Application in Anti-tubercular Activity
- Summary : The compound has been designed, synthesized, and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods : The compound was designed, synthesized, and its anti-tubercular activity was evaluated .
- Results : The results of this study are not specified in the source .
Future Directions
properties
IUPAC Name |
1-benzothiophen-2-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-17(15-9-12-3-1-2-4-14(12)23-15)20-8-5-13(11-20)22-16-10-18-6-7-19-16/h1-4,6-7,9-10,13H,5,8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRCAZGFXLSZCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone |
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